molecular formula C13H17FN2O2S2 B13190590 tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13190590
M. Wt: 316.4 g/mol
InChI Key: XUEKINAKDBCDPQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound with the molecular formula C13H17FN2O2S2 and a molecular weight of 316.41 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group and a 5-fluoro-2H-1,3,2-benzodithiazol-2-yl moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 5-fluoro-2H-1,3,2-benzodithiazol-2-yl group. The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts or reagents like palladium for cross-coupling reactions . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[2-(5-fluoro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

XUEKINAKDBCDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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